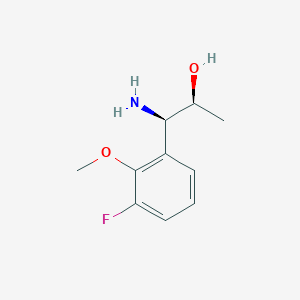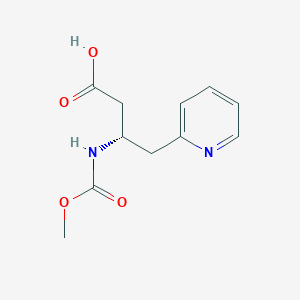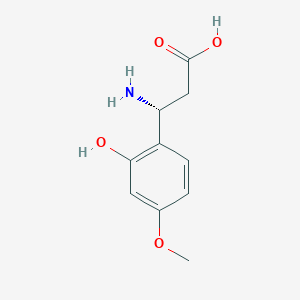![molecular formula C14H11BrClN3O3 B13049102 7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049102.png)
7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzyl group, and a methoxymethyl group attached to an isoxazolo[4,5-D]pyridazinone core.
准备方法
The synthesis of 7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the isoxazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position.
Attachment of the chlorobenzyl group: This step involves the use of a chlorobenzyl halide in the presence of a base to attach the chlorobenzyl group to the isoxazole ring.
Introduction of the methoxymethyl group: The methoxymethyl group is introduced using a methoxymethylating agent under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one can be compared with other similar compounds, such as:
4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether: This compound shares the bromine and chlorobenzyl groups but has a different core structure.
4-Chlorobenzyl alcohol: This compound contains the chlorobenzyl group but lacks the isoxazole and pyridazinone rings.
7-Bromo-4-methoxy-5-azaindole: This compound contains the bromine and methoxy groups but has a different core structure.
属性
分子式 |
C14H11BrClN3O3 |
|---|---|
分子量 |
384.61 g/mol |
IUPAC 名称 |
7-bromo-5-[(4-chlorophenyl)methyl]-3-(methoxymethyl)-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C14H11BrClN3O3/c1-21-7-10-11-12(22-18-10)13(15)17-19(14(11)20)6-8-2-4-9(16)5-3-8/h2-5H,6-7H2,1H3 |
InChI 键 |
GDJJMWCSJLUNDD-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NOC2=C1C(=O)N(N=C2Br)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)

![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)

![Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B13049081.png)
![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)
![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)


![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)
![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)

